L-Fuco-4-O-methyl-D-glucurono-D-xylan

Description

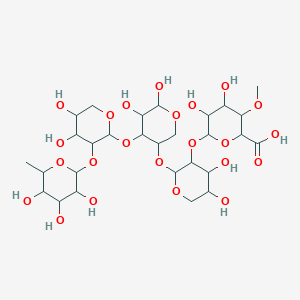

Structure

2D Structure

Properties

CAS No. |

136366-18-2 |

|---|---|

Molecular Formula |

C28H46O23 |

Molecular Weight |

750.6 g/mol |

IUPAC Name |

6-[2-[4-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C28H46O23/c1-6-10(31)13(34)15(36)25(46-6)49-21-12(33)8(30)4-45-28(21)48-18-9(5-43-24(41)17(18)38)47-27-20(11(32)7(29)3-44-27)50-26-16(37)14(35)19(42-2)22(51-26)23(39)40/h6-22,24-38,41H,3-5H2,1-2H3,(H,39,40) |

InChI Key |

DZWSEVGKERHGEZ-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3C(COC(C3O)O)OC4C(C(C(CO4)O)O)OC5C(C(C(C(O5)C(=O)O)OC)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3C(COC(C3O)O)OC4C(C(C(CO4)O)O)OC5C(C(C(C(O5)C(=O)O)OC)O)O)O)O)O)O)O |

Synonyms |

F-4-MGX fuco-4-O-methylglucuronoxylan L-fuco-4-O-methyl-D-glucurono-D-xylan |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Structural Analysis of L-Fuco-4-O-methyl-D-glucurono-D-xylan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of L-Fuco-4-O-methyl-D-glucurono-D-xylan, a complex acidic polysaccharide isolated from the seed mucilage of Hyptis suaveolens. This document details the key structural features, quantitative composition, and the experimental protocols utilized for its characterization.

Core Structural Composition

This compound is a highly branched polysaccharide. Its fundamental structure consists of a backbone of β-(1→4)-linked D-xylopyranose residues. This backbone is substituted at two primary positions:

-

At the O-2 position: with single residues of 4-O-methyl-α-D-glucuronic acid.

-

At the O-3 position: with disaccharide units of 2-O-L-fucopyranosyl-D-xylopyranose.

The acidic nature of this polysaccharide is attributed to the presence of 4-O-methyl-D-glucuronic acid.

Data Presentation: Quantitative Structural Analysis

The following tables summarize the key quantitative data available for this compound from Hyptis suaveolens.

Monosaccharide Composition

The acidic polysaccharide fraction of Hyptis suaveolens seed mucilage is composed of L-fucose, D-xylose, and 4-O-methyl-D-glucuronic acid in the following molar ratios:

| Monosaccharide Component | Molar Ratio |

| L-Fucose | 1.0 |

| D-Xylose | 2.5 |

| 4-O-methyl-D-glucuronic acid | 1.1 |

Glycosidic Linkage Analysis

Detailed quantitative percentages for the glycosidic linkages of this compound from Hyptis suaveolens are not extensively reported in the available literature. However, the primary linkages have been qualitatively identified through structural elucidation studies.

| Linkage Type | Monosaccharide Involved | Position |

| β-D-Xylp-(1→4)-β-D-Xylp- | D-Xylose | Backbone |

| →4)-β-D-Xylp-(1→ | D-Xylose | Backbone |

| 4-O-Me-α-D-GlcAp-(1→2)-β-D-Xylp- | 4-O-methyl-D-glucuronic acid | Side Chain |

| L-Fucp-(1→2)-D-Xylp- | L-Fucose, D-Xylose | Side Chain |

| →3)-β-D-Xylp-(1→ | D-Xylose | Branching |

Experimental Protocols

The structural determination of this compound relies on a combination of chemical and analytical techniques. Below are detailed methodologies for the key experiments.

Isolation and Purification of this compound

-

Extraction: The mucilage is extracted from the seeds of Hyptis suaveolens with water.

-

Fractionation: The crude mucilage is fractionated using Fehling's solution to separate the neutral and acidic polysaccharide components.

-

Purification: The acidic polysaccharide fraction is further purified by ion-exchange chromatography on DEAE-cellulose and gel filtration chromatography to ensure homogeneity.

Monosaccharide Composition Analysis

-

Hydrolysis: The purified polysaccharide is completely hydrolyzed using an acid, such as trifluoroacetic acid (TFA), to break it down into its constituent monosaccharides.

-

Derivatization: The resulting monosaccharides are converted to more volatile derivatives, typically alditol acetates.

-

GC-MS Analysis: The alditol acetates are separated and identified by gas chromatography-mass spectrometry (GC-MS). Quantification is achieved by comparing the peak areas to those of known standards.

Glycosidic Linkage Analysis (Methylation Analysis)

-

Permethylation: The polysaccharide is permethylated to convert all free hydroxyl groups to methyl ethers. This is a crucial step to protect these positions during subsequent hydrolysis.

-

Hydrolysis: The permethylated polysaccharide is hydrolyzed with acid to break the glycosidic bonds, yielding partially methylated monosaccharides.

-

Reduction and Acetylation: The partially methylated monosaccharides are reduced to their corresponding alditols and then acetylated to form partially methylated alditol acetates (PMAAs).

-

GC-MS Analysis: The PMAAs are analyzed by GC-MS. The fragmentation patterns in the mass spectra reveal the positions of the original glycosidic linkages.

NMR Spectroscopy

-

Sample Preparation: The purified polysaccharide is dissolved in a suitable solvent, typically D₂O.

-

1D NMR (¹H and ¹³C): One-dimensional NMR spectra provide initial information on the anomeric configurations (α or β) and the types of sugar residues present.

-

2D NMR (COSY, TOCSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for detailed structural elucidation.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within a sugar residue.

-

TOCSY (Total Correlation Spectroscopy): Shows all protons belonging to a particular spin system (a single sugar residue).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for determining the linkages between sugar residues.

-

Mass Spectrometry

-

Sample Preparation: The polysaccharide is often partially hydrolyzed to produce smaller oligosaccharide fragments that are more amenable to mass spectrometric analysis.

-

Ionization: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used to ionize the oligosaccharide fragments.

-

Tandem MS (MS/MS): The ionized fragments are subjected to fragmentation, and the resulting product ions provide sequence and linkage information.

Mandatory Visualizations

Experimental Workflow for Structural Elucidation

The intricate pathway of 4-O-methyl-D-glucurono-D-xylan biosynthesis: A technical guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the biosynthetic pathway of 4-O-methyl-D-glucurono-D-xylan is paramount for harnessing its potential in various applications. This technical guide provides an in-depth exploration of the core enzymatic processes, quantitative data on enzyme kinetics, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction

4-O-methyl-D-glucurono-D-xylan, a major hemicellulose in the secondary cell walls of dicots and the primary and secondary cell walls of grasses, plays a crucial role in plant growth and development by providing structural support to the cell wall.[1] Its complex structure, consisting of a β-(1,4)-linked D-xylopyranosyl backbone substituted with α-(1,2)-linked glucuronic acid (GlcA) and its 4-O-methylated form (MeGlcA), necessitates a coordinated series of enzymatic reactions for its synthesis. This guide will dissect this intricate biosynthetic pathway, offering a detailed overview for researchers seeking to understand and manipulate this vital biopolymer.

The Biosynthetic Machinery: Key Enzyme Families

The synthesis of 4-O-methyl-D-glucurono-D-xylan is a multi-step process orchestrated by several families of glycosyltransferases (GTs) and modifying enzymes, primarily occurring in the Golgi apparatus.[1]

-

Glycosyltransferase Family 43 (GT43) and 47 (GT47): The Xylan Backbone Synthesizers. The elongation of the β-(1,4)-D-xylan backbone is a critical step catalyzed by a protein complex known as the xylan synthase complex (XSC).[2] Genetic and biochemical evidence from various plant species, including Arabidopsis thaliana and asparagus, indicates that this complex minimally consists of proteins from the GT43 and GT47 families.[2][3][4] Key members include IRREGULAR XYLEM (IRX) 9, IRX14 (both GT43), and IRX10 (GT47).[1] While IRX10 has been shown to possess xylosyltransferase activity in vitro, IRX9 and IRX14 are thought to be essential for the proper function and activity of the complex, potentially playing roles in substrate binding, processivity, or complex stability.[1][5][6][7]

-

Glycosyltransferase Family 8 (GT8): Addition of Glucuronic Acid Side Chains. The characteristic glucuronic acid side chains are added to the xylan backbone by glucuronyltransferases (GlcATs) belonging to the GT8 family. In Arabidopsis, the GLUCURONIC ACID SUBSTITUTION OF XYLAN (GUX) proteins, specifically GUX1, GUX2, and GUX3, are responsible for this modification.[8][9] These enzymes transfer a GlcA residue from UDP-glucuronic acid to specific xylosyl residues on the growing xylan chain.

-

Domain of Unknown Function 579 (DUF579) / Glucuronoxylan Methyltransferase (GXM): The Final Methylation Step. The 4-O-methylation of the glucuronic acid residues is the final decorative step in the biosynthesis of the mature polysaccharide. This reaction is catalyzed by members of the DUF579 protein family, which have been identified as glucuronoxylan methyltransferases (GXMs). These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor to add a methyl group to the 4-hydroxyl position of the GlcA side chains.

Quantitative Insights into Enzyme Activity

Understanding the kinetic parameters of the biosynthetic enzymes is crucial for modeling the pathway and for targeted genetic engineering. While comprehensive kinetic data for all enzymes are still under investigation, studies on specific enzymes have provided valuable insights.

| Enzyme | Organism | Substrate(s) | Km (mM) | Vmax (pmol min-1 mg-1 protein) | Reference |

| GUX1 | Arabidopsis thaliana | Xylohexaose | 4.7 | 35.8 | [3] |

| GUX2 | Arabidopsis thaliana | Xylohexaose | 5.8 | 50.3 | [3] |

| GUX3 | Arabidopsis thaliana | Xylohexaose | 3.2 | 17.6 | [3] |

Table 1: Kinetic parameters of Arabidopsis thaliana glucuronyltransferases (GUXs).

Visualizing the Pathway and Workflows

To provide a clear visual representation of the complex processes involved in 4-O-methyl-D-glucurono-D-xylan biosynthesis, the following diagrams have been generated using the DOT language.

Caption: Biosynthesis pathway of 4-O-methyl-D-glucurono-D-xylan.

Caption: Experimental workflow for in vitro synthesis and analysis.

Detailed Experimental Protocols

This section provides a consolidated overview of key experimental protocols for studying the biosynthesis of 4-O-methyl-D-glucurono-D-xylan.

Glucuronyltransferase (GUX) Activity Assay

This protocol is adapted from studies on Arabidopsis GUX proteins.

Materials:

-

Microsomal preparations from tissues expressing the GUX enzyme or purified recombinant GUX protein.

-

UDP-[14C]GlcA (radiolabeled donor substrate).

-

Xylooligosaccharide acceptor (e.g., xylohexaose).

-

Reaction buffer (e.g., 50 mM MES, pH 6.5, containing 5 mM MnCl2).

-

Stop solution (e.g., 2% (w/v) SDS).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare the reaction mixture containing the reaction buffer, a known concentration of the xylooligosaccharide acceptor, and the microsomal preparation or purified enzyme.

-

Initiate the reaction by adding UDP-[14C]GlcA.

-

Incubate the reaction at an optimal temperature (e.g., 25°C) for a defined period (e.g., 1 hour).

-

Terminate the reaction by adding the stop solution.

-

Separate the radiolabeled product from the unreacted UDP-[14C]GlcA using a suitable method, such as anion-exchange chromatography or by spotting onto filter paper and washing.

-

Quantify the incorporated radioactivity using a scintillation counter to determine the enzyme activity.

Xylosyltransferase (Xylan Synthase Complex) Activity Assay

This protocol is a generalized procedure based on the characterization of the reconstituted xylan synthase complex.

Materials:

-

Microsomal preparations containing the reconstituted xylan synthase complex (co-expression of IRX9, IRX10, and IRX14).

-

UDP-[14C]Xylose (radiolabeled donor substrate).

-

Xylooligosaccharide acceptor (e.g., xylopentaose).

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.0, containing 5 mM MnCl2).

-

Stop solution (e.g., 2% (w/v) SDS).

-

Method for product separation and quantification (e.g., thin-layer chromatography or HPLC).

Procedure:

-

Combine the reaction buffer, xylooligosaccharide acceptor, and microsomal preparation in a reaction tube.

-

Start the reaction by adding UDP-[14C]Xylose.

-

Incubate at the optimal temperature for a set time.

-

Stop the reaction with the stop solution.

-

Analyze the products to separate the elongated, radiolabeled xylooligosaccharides from the unreacted substrate.

-

Quantify the amount of incorporated [14C]Xylose to determine the xylosyltransferase activity.

Structural Analysis of 4-O-methyl-D-glucurono-D-xylan

A. Enzymatic Digestion and Mass Spectrometry:

-

Digest the purified glucuronoxylan with specific endo-β-xylanases (e.g., from GH10 or GH11 families) to generate oligosaccharide fragments.

-

Separate the resulting oligosaccharides by size-exclusion or anion-exchange chromatography.

-

Analyze the purified oligosaccharides by Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry to determine their mass and, by inference, their composition (number of xylose and MeGlcA/GlcA residues).[10][11]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified 4-O-methyl-D-glucurono-D-xylan in a suitable solvent (e.g., D2O).

-

Acquire one-dimensional (1H and 13C) and two-dimensional (e.g., HSQC, HMBC) NMR spectra.

-

Assign the signals corresponding to the xylosyl and (Me)GlcA residues to determine the glycosidic linkages, the position of the glucuronic acid substitutions, and the presence and position of the 4-O-methyl group.[12][13]

Conclusion

The biosynthesis of 4-O-methyl-D-glucurono-D-xylan is a highly regulated and complex process involving a suite of specialized enzymes. This guide has provided a detailed overview of the key players in this pathway, quantitative data where available, and robust experimental protocols for its study. While significant progress has been made in identifying the core machinery, further research, particularly in elucidating the precise kinetics and regulatory mechanisms of the xylan synthase complex, will be crucial for a complete understanding. The knowledge and methodologies presented herein offer a solid foundation for researchers to delve deeper into the fascinating world of xylan biosynthesis and to explore its potential for biotechnological and pharmaceutical applications.

References

- 1. debiq.eel.usp.br [debiq.eel.usp.br]

- 2. β-1,4-Xylan backbone synthesis in higher plants: How complex can it be? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asparagus IRX9, IRX10, and IRX14A Are Components of an Active Xylan Backbone Synthase Complex that Forms in the Golgi Apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asparagus IRX9, IRX10, and IRX14A Are Components of an Active Xylan Backbone Synthase Complex that Forms in the Golgi Apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arabidopsis thaliana IRX10 and two related proteins from psyllium and Physcomitrella patens are xylan xylosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of IRX10 and IRX10-like reveals an essential role in glucuronoxylan biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An unusual xylan in Arabidopsis primary cell walls is synthesised by GUX3, IRX9L, IRX10L and IRX14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of five xylan synthesis mutants reveals new insight into the mechanisms of xylan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of the Arabidopsis IRX9/IRX9-L and IRX14/IRX14-L Pairs of Glycosyltransferase Genes Reveals Critical Contributions to Biosynthesis of the Hemicellulose Glucuronoxylan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of L-Fuco-4-O-methyl-D-glucurono-D-xylan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of L-Fuco-4-O-methyl-D-glucurono-D-xylan, a complex acidic polysaccharide isolated from the seed-coat mucilage of Hyptis suaveolens. This document details the polysaccharide's intricate architecture, summarizes available quantitative data, and outlines the experimental methodologies employed for its structural elucidation, offering valuable insights for researchers in polysaccharide chemistry, drug development, and related fields.

Core Molecular Structure

This compound is a highly branched polysaccharide. Its fundamental structure consists of a linear backbone of β-(1→4)-linked D-xylopyranose residues.[1][2] This xylan backbone is substituted at two positions, giving rise to its complex, branched nature.

The side chains are of two distinct types:

-

Single 4-O-methyl-α-D-glucuronic acid residues are attached to the O-2 position of the D-xylose units of the backbone.[1][2]

-

More complex disaccharide units, specifically 2-O-L-fucopyranosyl-D-xylopyranose, are linked to the O-3 position of the xylose backbone.[1][2]

The intricate arrangement of these side chains along the β-D-xylan backbone is a defining characteristic of this polysaccharide.

Caption: Proposed repeating unit of this compound.

Data Presentation

The following tables summarize the available quantitative data for the acidic polysaccharide fraction from Hyptis suaveolens seed mucilage.

| Constituent Monosaccharide | Molar Ratio |

| L-Fucose | 1.0 |

| D-Xylose | 2.5 |

| 4-O-methyl-D-glucuronic acid | 1.1 |

| Table 1: Molar Ratios of Constituent Monosaccharides.[3] |

| Property | Value |

| Weight-Average Molecular Weight (Mw) | 350 kg/mol |

| Number-Average Molecular Weight (Mn) | 255 kg/mol |

| Table 2: Molecular Weight of the Anionic Polysaccharide Fraction.[4] |

Note: Detailed ¹H and ¹³C NMR chemical shift data and the specific optical rotation value for the purified this compound are not available in the publicly accessible literature at the time of this writing.

Experimental Protocols

The structural elucidation of this compound was accomplished through a combination of chemical degradation techniques and spectroscopic analysis. While detailed, step-by-step protocols for this specific polysaccharide are not publicly available, this section outlines the general methodologies employed.

Isolation and Purification

The initial step involves the extraction of the mucilage from the seeds of Hyptis suaveolens. The acidic polysaccharide fraction is then isolated from the crude mucilage. A general procedure for the isolation of acidic polysaccharides from plant material is as follows:

-

Extraction: The seeds are soaked in water to release the mucilage.

-

Precipitation: The crude polysaccharide is precipitated from the aqueous solution using a non-solvent like ethanol.

-

Fractionation: The acidic polysaccharide is separated from neutral polysaccharides. This can be achieved by techniques such as precipitation with Fehling's solution or ion-exchange chromatography.[3]

-

Purification: The isolated acidic polysaccharide is further purified using techniques like gel filtration chromatography to obtain a homogeneous fraction.[3]

Caption: General workflow for the isolation and purification of the polysaccharide.

Structural Analysis Workflow

The determination of the intricate structure of this polysaccharide relied on a series of chemical degradation methods.

Caption: Logical flow of the structural analysis of the polysaccharide.

Methylation Analysis

Methylation analysis is a cornerstone technique for determining the glycosidic linkages in polysaccharides.

-

Permethylation: The polysaccharide is treated with a methylating agent (e.g., methyl iodide) in the presence of a strong base (e.g., sodium hydride in dimethyl sulfoxide) to convert all free hydroxyl groups to methyl ethers.

-

Hydrolysis: The permethylated polysaccharide is hydrolyzed with acid (e.g., trifluoroacetic acid) to break the glycosidic bonds, yielding a mixture of partially methylated monosaccharides.

-

Reduction: The monosaccharides are reduced with a reducing agent like sodium borohydride to form partially methylated alditols.

-

Acetylation: The newly formed hydroxyl groups (from the reduction of the aldehyde/ketone and the original linkage positions) are acetylated with, for example, acetic anhydride.

-

GC-MS Analysis: The resulting partially methylated alditol acetates (PMAAs) are volatile and can be separated and identified by gas chromatography-mass spectrometry (GC-MS). The positions of the methyl and acetyl groups on the alditol chain reveal the original linkage positions of each monosaccharide residue.

Base-Catalyzed β-Elimination

This technique is used to selectively cleave the 4-O-methyl-α-D-glucuronic acid residues from the xylan backbone.

-

Methylation: The polysaccharide is first permethylated to protect the hydroxyl groups.

-

Base Treatment: The methylated polysaccharide is treated with a base (e.g., sodium methoxide in methanol). The base abstracts a proton from C-5 of the uronic acid residue, which is acidic due to the adjacent esterified carboxyl group. This initiates an elimination reaction, cleaving the glycosidic bond between the uronic acid and the xylan backbone.

-

Analysis: The resulting modified polysaccharide and the released uronic acid derivative can be analyzed to confirm the linkage point.

Modified Svensson Oxidation-Elimination

This multi-step degradation method is used to further analyze the structure of the polysaccharide after the removal of the uronic acid side chains. It allows for the determination of the sequence of sugar residues. The general principle involves:

-

Oxidation: Specific hydroxyl groups are oxidized to carbonyl groups.

-

Elimination: A subsequent base-catalyzed elimination reaction cleaves the polysaccharide chain at the site of the newly formed carbonyl group.

-

Analysis of Fragments: The resulting smaller oligosaccharide fragments are then analyzed to piece together the original sequence.

The application of these powerful chemical and analytical techniques has been instrumental in piecing together the complex and highly branched structure of this compound, providing a detailed molecular map of this intricate biopolymer. Further research to obtain detailed spectroscopic data and to explore the biological activities of this unique polysaccharide is warranted.

References

- 1. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 2. A novel this compound from Hyptis suaveolens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.psu.edu [pure.psu.edu]

- 4. Molecular dimensions and structural features of neutral polysaccharides from the seed mucilage of Hyptis suaveolens L - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence of L-fucose in Plant Hemicellulose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-fucose, a deoxyhexose sugar, is a minor but significant constituent of the complex heteropolymers that form the plant cell wall matrix.[1] Primarily found in the primary cell walls of dicotyledonous plants and non-graminaceous monocots, L-fucose is a key terminal monosaccharide in the hemicellulose xyloglucan.[2] Hemicelluloses are a diverse group of polysaccharides that, along with cellulose and pectin, provide structural support to the plant cell. The presence and structural role of L-fucose in xyloglucan contribute to the integrity and function of the cell wall, influencing cell expansion, tissue development, and plant defense mechanisms. This technical guide provides an in-depth overview of the occurrence of L-fucose in plant hemicellulose, presenting quantitative data, detailed experimental protocols for its analysis, and a visualization of the key biosynthetic pathways.

Quantitative Occurrence of L-fucose in Plant Hemicellulose

The abundance of L-fucose in hemicellulose varies across different plant species, tissues, and developmental stages. Generally, it is a minor component, with its presence being most prominent in the xyloglucans of dicots. The following table summarizes the quantitative data on L-fucose content in the hemicellulose fraction of various plant species.

| Plant Species | Plant Type | Tissue/Cell Wall Fraction | L-fucose (mol %) | Reference(s) |

| Arabidopsis thaliana (Wild Type) | Dicot | Primary Cell Walls (Leaves) | < 2% of total cell wall monosaccharides | [3][4] |

| Arabidopsis thaliana (Wild Type) | Dicot | Xyloglucan (Leaves) | Present | [5] |

| Arabidopsis thaliana (mur1 mutant) | Dicot | Primary Cell Walls (Aerial parts) | < 0.04% (less than 2% of normal) | [3][4] |

| Broad-leaved trees (various) | Dicot | Hemicellulose | 1-2% | [6] |

| Conifers (various) | Gymnosperm | Hemicellulose | 1-2% | [6] |

| Grasses (various) | Monocot | Hemicellulose | 1-2% | [6] |

| Herbs (various) | Dicot | Hemicellulose | 1-2% | [6] |

| Populus simonii | Dicot | Hemicellulose | ~1.5% | [7] |

| Betula platyphylla | Dicot | Hemicellulose | ~1.0% | [7] |

| Robinia pseudoacacia | Dicot | Hemicellulose | ~0.8% | [7] |

| Salix matsudana | Dicot | Hemicellulose | ~1.2% | [7] |

| Miscanthus sacchariflorus | Monocot | Hemicellulose | ~0.5% | [8] |

| Miscanthus sinensis | Monocot | Hemicellulose | ~0.4% | [8] |

| Miscanthus × giganteus | Monocot | Hemicellulose | ~0.3% | [8] |

Experimental Protocols

The accurate quantification of L-fucose in plant hemicellulose requires a series of meticulous experimental procedures, from cell wall isolation to monosaccharide analysis.

Isolation of Plant Cell Walls (Alcohol Insoluble Residue - AIR)

This protocol describes a general method for obtaining a cell wall-enriched fraction from plant tissues.

-

Homogenization: Fresh or frozen plant tissue is homogenized in 70% (v/v) ethanol to inactivate endogenous enzymes that could degrade cell wall components.

-

Centrifugation: The homogenate is centrifuged, and the supernatant is discarded.

-

Washing: The pellet is repeatedly washed with 70% ethanol, followed by a wash with acetone to remove pigments and lipids.

-

Drying: The resulting pellet, known as the Alcohol Insoluble Residue (AIR), is dried to a constant weight. This AIR fraction is enriched in cell wall polysaccharides.

Hemicellulose Extraction

Hemicelluloses are extracted from the AIR by sequential chemical treatments.

-

Pectin Removal: The AIR is treated with a chelating agent, such as ammonium oxalate or EDTA, to remove pectins.

-

Hemicellulose Solubilization: The remaining pellet is then treated with a strong alkaline solution, typically 4 M KOH or NaOH, to solubilize the hemicellulosic polysaccharides.

-

Precipitation: The solubilized hemicellulose is precipitated from the alkaline extract by acidification and the addition of ethanol.

-

Washing and Drying: The precipitated hemicellulose is washed with ethanol and dried.

Hydrolysis of Hemicellulose

The extracted hemicellulose polysaccharides are hydrolyzed into their constituent monosaccharides.

-

Acid Hydrolysis: A two-stage acid hydrolysis is commonly employed. The sample is first treated with concentrated sulfuric acid (e.g., 72% H₂SO₄) at a low temperature, followed by dilution with water and heating to complete the hydrolysis.

-

Neutralization: The acidic hydrolysate is neutralized with a base, such as barium carbonate or sodium hydroxide.

Monosaccharide Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The neutral monosaccharides in the hydrolysate, including L-fucose, can be quantified by GC-MS after derivatization.

-

Reduction: The monosaccharides are reduced to their corresponding alditols using sodium borohydride.

-

Acetylation: The alditols are then acetylated using acetic anhydride to form volatile alditol acetates.

-

GC-MS Analysis: The alditol acetates are separated and quantified using a gas chromatograph coupled to a mass spectrometer. The identification of each monosaccharide is based on its retention time and mass spectrum compared to authentic standards.

Signaling Pathways and Experimental Workflows

Biosynthesis of GDP-L-fucose

The precursor for the incorporation of L-fucose into hemicellulose is GDP-L-fucose. Its biosynthesis in plants occurs in the cytosol through a well-defined pathway starting from GDP-D-mannose.

Caption: Biosynthesis pathway of GDP-L-fucose from GDP-D-mannose in plants.

Experimental Workflow for L-fucose Quantification

The following diagram illustrates the key steps involved in the quantification of L-fucose from plant tissue.

Caption: Experimental workflow for the quantification of L-fucose in plant hemicellulose.

Conclusion

L-fucose is a structurally important, albeit minor, component of hemicellulose in the cell walls of many plant species. Its presence, primarily at the terminus of xyloglucan side chains, highlights the complexity and diversity of plant cell wall architecture. The quantitative analysis of L-fucose, through detailed experimental protocols, provides valuable insights into cell wall composition and its potential modifications in response to developmental and environmental cues. Understanding the biosynthesis and incorporation of L-fucose into hemicellulose is crucial for researchers in plant biology and for professionals in drug development who may target cell wall integrity or utilize plant-derived polysaccharides for various applications.

References

- 1. Hemicellulose - Wikipedia [en.wikipedia.org]

- 2. Xyloglucan [glygen.ccrc.uga.edu]

- 3. Substitution of L-fucose by L-galactose in cell walls of Arabidopsis mur1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substitution of L-fucose by L-galactose in cell walls of Arabidopsis mur1 [agris.fao.org]

- 5. Analysis of Xyloglucan Fucosylation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Characterization of Novel Xylan Structural Variants in Plants

Audience: Researchers, scientists, and drug development professionals.

Abstract: Xylan, the second most abundant polysaccharide on Earth, is a major component of the plant cell wall, playing a crucial role in structural integrity and biomass recalcitrance.[1][2] Its basic structure consists of a linear backbone of β-(1,4)-linked D-xylopyranosyl (Xylp) residues.[2][3] However, this backbone is frequently decorated with a variety of substituents, including glucuronic acid (GlcA), 4-O-methylglucuronic acid (MeGlcA), arabinofuranose (Araf), and acetyl groups.[2][4] The type, distribution, and patterning of these side chains create immense structural diversity, which varies significantly between plant species, tissues, and even developmental stages.[3][5] Discovering and characterizing novel xylan structural variants is critical for understanding plant biology, improving biofuel production, and developing new biomaterials and pharmaceuticals.[1][6] This guide provides an in-depth overview of the methodologies and workflows employed to identify and elucidate these complex structures.

The Discovery Workflow: A Strategic Overview

The process of discovering novel xylan variants is a systematic progression from raw plant material to the precise structural elucidation of purified polysaccharides. It involves the isolation of the cell wall, targeted extraction of hemicelluloses, fractionation to separate different xylan populations, and finally, detailed structural analysis using a combination of enzymatic and advanced analytical techniques.

Data Presentation: Comparative Analysis of Xylan Structures

Quantitative analysis is key to distinguishing novel xylan variants. The following tables summarize typical data obtained during characterization, providing a baseline for comparison.

Table 1: Monosaccharide Composition of Xylans from Different Plant Sources

| Plant Source | Xylose (%) | Arabinose (%) | (Me)Glucuronic Acid (%) | Acetyl Groups (%) | Other Sugars (%) | Reference |

| Hardwood (Beech) | 80-90 | < 1 | 10-15 | 5-10 | < 2 | [2] |

| Softwood (Spruce) | 70-80 | 10-20 | 15-20 | 0 | < 5 | [2][7] |

| Grass (Brachypodium Stem) | 60-70 | 20-30 | 5-10 | ~10 | < 5 | [8][9] |

| Cereal (Wheat Bran) | 50-60 | 30-40 | < 5 | < 2 | 5-10 | [10] |

Table 2: Common Structural Motifs in Plant Xylans

| Xylan Type | Predominant Substituents | Typical Linkage | Found In | Reference |

| Glucuronoxylan (GX) | (4-O-Methyl)-Glucuronic Acid | α-(1→2) | Dicot secondary walls (Hardwoods) | [2] |

| Arabinoxylan (AX) | Arabinofuranose | α-(1→2) and/or α-(1→3) | Grass and cereal primary walls | [4] |

| Glucuronoarabinoxylan (GAX) | Arabinofuranose, Glucuronic Acid | Various | Grass secondary walls, Softwoods | [2][4] |

| Feruloylated Arabinoxylan | Arabinofuranose, Ferulic Acid | Ester linkage to Araf | Grasses (Commelinids) | [3][5] |

Table 3: Representative Mass Spectrometry Data for Xylan Oligosaccharides

| Oligosaccharide Structure | Description | Expected [M+Na]⁺ (m/z) | Analytical Technique | Reference |

| Xyl₄ | Xylo-tetraose | 551.15 | MALDI-TOF MS | [11] |

| Xyl₅ | Xylo-pentaose | 683.20 | MALDI-TOF MS | [11] |

| Xyl₄-MeGlcA₁ | Xylo-tetraose + 1 MeGlcA | 741.21 | MALDI-TOF MS | [12] |

| Xyl₅-MeGlcA₁ | Xylo-pentaose + 1 MeGlcA | 873.26 | MALDI-TOF MS | [12] |

| Xyl₄-Ara₁ | Xylo-tetraose + 1 Arabinose | 683.20 | MALDI-TOF MS | [11] |

Experimental Protocols: A Methodological Guide

The following protocols provide detailed steps for the key experiments involved in xylan variant discovery.

Protocol 1: Isolation of Plant Cell Walls (Alcohol Insoluble Residue)

This protocol is adapted from methods described for preparing purified cell wall material, which is the starting point for polysaccharide extraction.[13][14]

-

Homogenization: Grind fresh plant tissue (1-5 g) to a fine powder in liquid nitrogen using a mortar and pestle.

-

Soluble Component Removal: Transfer the frozen powder to 40 mL of 80% (v/v) ethanol. Homogenize using a high-speed blender for 2 minutes.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes. Discard the supernatant, which contains soluble sugars, pigments, and metabolites.

-

Washing Steps:

-

Resuspend the pellet in 40 mL of 80% ethanol and stir for 30 minutes. Centrifuge and discard the supernatant. Repeat this step twice.

-

Resuspend the pellet in 40 mL of a 1:1 (v/v) mixture of chloroform:methanol to remove lipids. Stir for 30 minutes, centrifuge, and discard the supernatant.

-

Resuspend the pellet in 40 mL of 100% acetone. Stir for 15 minutes, centrifuge, and discard the supernatant.

-

-

Starch Removal (if necessary): If starch is present (confirm with iodine test), resuspend the pellet in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0) and treat with α-amylase and pullulanase at 37°C for 4-6 hours.[13] Centrifuge and wash the pellet with deionized water.

-

Drying: Dry the final pellet, now termed Alcohol Insoluble Residue (AIR), in a vacuum oven or by lyophilization. Store in a desiccator.

Protocol 2: Sequential Extraction and Fractionation of Xylan

This protocol uses increasingly harsh chemical treatments to selectively solubilize different polysaccharide fractions from the AIR.[15]

-

Pectin Removal: Resuspend AIR in 50 mM 1,2-cyclohexanediaminetetraacetic acid (CDTA) at pH 6.5. Heat at 80°C for 6 hours to chelate calcium and extract pectins. Centrifuge at 10,000 x g for 20 minutes. Collect the supernatant (pectin fraction) and retain the pellet. Wash the pellet with deionized water.

-

Hemicellulose Extraction (KOH):

-

Treat the pellet with 1 M potassium hydroxide (KOH) containing 1% (w/v) sodium borohydride (NaBH₄) to prevent alkaline peeling. Stir under a nitrogen atmosphere at room temperature for 12-14 hours.

-

Centrifuge to separate the supernatant (hemicellulose fraction 1) from the residual pellet (containing cellulose and tightly bound hemicelluloses).

-

Neutralize the supernatant with glacial acetic acid on ice. Dialyze extensively against deionized water and lyophilize.

-

Repeat the extraction on the remaining pellet with 4 M KOH to extract more recalcitrant hemicelluloses (hemicellulose fraction 2). Process the supernatant as described above.

-

-

Fractionation (Size Exclusion Chromatography - SEC):

-

Dissolve the lyophilized hemicellulose fractions in a suitable mobile phase (e.g., 50 mM NaOH).

-

Apply the sample to an SEC column (e.g., Sepharose CL-4B) to separate polysaccharides based on their molecular weight.[12]

-

Collect fractions and analyze for carbohydrate content (e.g., using the phenol-sulfuric acid assay) to generate an elution profile. Pool fractions corresponding to distinct peaks for further analysis.

-

Protocol 3: Structural Characterization of Xylan Fractions

This protocol outlines the analytical steps to determine the structure of the purified xylan.

-

Monosaccharide Composition Analysis (HPAEC-PAD):

-

Hydrolyze a small aliquot (1-2 mg) of the purified xylan fraction using a two-step acid hydrolysis (e.g., 72% H₂SO₄ at 30°C for 1 hour, followed by dilution to 4% H₂SO₄ and heating at 121°C for 1 hour).[16]

-

Neutralize the hydrolysate with BaCO₃, centrifuge, and filter the supernatant.

-

Analyze the released monosaccharides using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[15][16] Quantify sugars by comparing peak areas to known standards.

-

-

Enzymatic Digestion for Oligosaccharide Profiling:

-

Dissolve the purified xylan (5-10 mg) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5).

-

Add a specific endo-β-1,4-xylanase (e.g., from Glycoside Hydrolase family 10 or 11) and incubate at its optimal temperature (e.g., 40°C) for 12-24 hours.[12][17] These enzymes cleave the xylan backbone but are often hindered by substituents, thus generating oligosaccharides that reflect the substitution pattern.[18]

-

Terminate the reaction by boiling for 10 minutes.

-

-

Mass Spectrometry (MALDI-TOF MS) of Oligosaccharides:

-

Co-crystallize the generated oligosaccharide mixture with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a MALDI target plate.

-

Acquire mass spectra in positive reflectron mode. The resulting m/z values correspond to the mass of the oligosaccharides plus an ion (typically Na⁺), allowing for the determination of the degree of polymerization and the number and type of substituents on each fragment.[7][11][12]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

For detailed linkage and conformational analysis, dissolve a larger quantity of purified xylan (~20 mg) in D₂O.

-

Acquire one-dimensional (¹H) and two-dimensional (¹³C-¹H HSQC, HMBC) NMR spectra.[8][9]

-

Assign chemical shifts by comparing with known structures. ¹H and ¹³C signals in the anomeric region (¹H: 4.4-5.5 ppm; ¹³C: 95-110 ppm) are particularly informative for identifying linkage types and side chain configurations.[10][19] The presence of two distinct signals for the xylan C4 (around 82 ppm and 77 ppm) can indicate different backbone conformations (twofold vs. threefold screw helices).[19]

-

Key Pathways and Relationships

Understanding the biosynthesis of xylan is fundamental to predicting and discovering structural variants, particularly through the study of genetic mutants. The process occurs in the Golgi apparatus and involves a suite of glycosyltransferases (GTs) and other modifying enzymes.

This pathway highlights key enzyme families that are targets for genetic modification to produce novel xylan structures. For instance, knockout mutants in GUX genes result in xylan with fewer glucuronic acid side chains, while mutations in the xylan synthase complex can alter the backbone length or overall xylan content.[3][5] Analyzing these mutants with the protocols described above is a powerful strategy for discovering the function of specific substitutions and identifying previously unknown structural variants.

References

- 1. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 2. Xylan - Wikipedia [en.wikipedia.org]

- 3. An update on xylan structure, biosynthesis, and potential commercial applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Grass xylan structural variation suggests functional specialization and distinctive interaction with cellulose and lignin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Xylan structural diversity, biosynthesis, and functional regulation in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Xylan Structure and Dynamics in Native Brachypodium Grass Cell Walls Investigated by Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mass Spectrometry for Characterizing Plant Cell Wall Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural Investigation of Cell Wall Xylan Polysaccharides from the Leaves of Algerian Argania spinosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Isolation of the Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Xylan Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Enzymatic deconstruction of xylan for biofuel production - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

Methodological & Application

Application Notes and Protocols: 1H and 13C NMR Spectroscopy for the Structural Analysis of Glucuronoxylans

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the detailed structural characterization of complex biomacromolecules like glucuronoxylans. These polysaccharides, major components of hemicellulose, are gaining attention in the pharmaceutical and biomaterial sectors for applications ranging from drug delivery systems to immunomodulatory agents. A precise understanding of their structure—including backbone linkages, side-chain substitutions, and the degree of acetylation—is critical for structure-function correlation and the development of novel products. These notes provide a comprehensive overview of the application of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR for the qualitative and quantitative analysis of glucuronoxylans, complete with detailed experimental protocols and data interpretation guidelines.

Application Notes

Primary Structure Elucidation

NMR spectroscopy provides atomic-level information to confirm the identity and structure of glucuronoxylans.

-

¹H NMR: The proton spectrum allows for the initial assessment of the main structural features. The anomeric proton region (δ 4.2–5.5 ppm) is particularly diagnostic, revealing the nature of glycosidic linkages (α or β). Signals from acetyl groups (δ ~2.1 ppm) and the methyl group of 4-O-methyl-D-glucuronic acid (MeGlcA) (δ ~3.4 ppm) are readily identified.

-

¹³C NMR: The carbon spectrum complements the proton data, with the anomeric carbon region (δ 95–110 ppm) being highly informative for linkage analysis. The presence of carbonyl signals (δ > 170 ppm) confirms uronic acid and acetyl functionalities.

-

2D NMR (HSQC & HMBC): For unambiguous assignment, 2D correlation spectroscopy is essential.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of each C-H pair in the sugar rings.[1]

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds. This is crucial for determining the connectivity between sugar units (glycosidic linkages) and the position of substituents on the xylan backbone.[1][2]

-

Quantitative Analysis

Beyond qualitative identification, NMR is a powerful tool for quantifying structural motifs, which is vital for quality control and understanding physicochemical properties. By integrating the signals in the ¹H NMR spectrum, one can determine:

-

Degree of Acetylation (DS): The ratio of the integral of the acetyl protons to the integral of the anomeric protons of the xylose backbone provides a direct measure of the average number of acetyl groups per xylose unit.[3]

-

Molar Ratios of Constituents: The ratio of D-xylose to 4-O-Me-D-GlcA can be determined by comparing the integrals of their respective characteristic signals. For example, a study on sugar beet pulp glucuronoxylan found a molar ratio of D-Xyl to 4-O-Me-D-GlcA of 7:1.[4][5]

Relevance in Drug Development

The structural details provided by NMR are directly relevant to the pharmaceutical application of glucuronoxylans.

-

Biomaterial Design: The degree and position of substitution influence properties like solubility, viscosity, and gelling capacity, which are critical for designing drug delivery vehicles.[6]

-

Structure-Activity Relationship (SAR): The biological activity of glucuronoxylans, such as prebiotic or immunomodulatory effects, is closely tied to their specific structural features. NMR allows for the precise characterization of materials used in biological assays, enabling robust SAR studies.[7][8]

-

Purity and Batch-to-Batch Consistency: NMR serves as a "gold standard" for assessing the purity and ensuring the structural consistency of glucuronoxylan-based materials, a regulatory requirement in drug development.[7]

Experimental Workflow and Logic

The overall process from sample isolation to structural elucidation involves a series of coordinated steps.

Caption: General experimental workflow for NMR analysis of glucuronoxylans.

The different NMR experiments provide complementary information that, when combined, allows for a complete structural assignment.

Caption: Logical flow for structural elucidation using multiple NMR experiments.

Experimental Protocols

Protocol 1: Sample Preparation

This protocol outlines the steps for preparing a glucuronoxylan sample for solution-state NMR analysis.

-

Source Material: Start with purified glucuronoxylan, typically extracted from sources like aspen wood or sugar beet pulp and lyophilized to a dry powder.[3][4]

-

Solvent Selection: The choice of solvent is critical.

-

Deuterium Oxide (D₂O): Most common. Exchangeable protons (-OH, -NH, -COOH) will not be observed. Use for analyzing the stable C-H framework.

-

Dimethyl Sulfoxide-d₆ (DMSO-d₆): A good alternative that allows for the observation of hydroxyl protons, which can provide information on hydrogen bonding.[9]

-

-

Sample Concentration:

-

Dissolution: Add the solvent to the accurately weighed sample in a clean vial. Vortex thoroughly. Gentle heating or sonication may be required to aid dissolution, but avoid high temperatures that could cause degradation.

-

pH Adjustment (for D₂O): If necessary, adjust the pD of the solution. Note that pD = pH meter reading + 0.4. This can be important as chemical shifts of carboxylated sugars are pH-dependent.

-

Filtration: To remove any particulate matter which can degrade spectral resolution, filter the sample. Pack a small plug of glass wool into a Pasteur pipette and filter the solution directly into a clean, dry 5 mm NMR tube.[10]

-

Final Volume: Ensure the sample height in the NMR tube is at least 4.5 cm to be within the detection region of the NMR coil.[10]

Protocol 2: NMR Data Acquisition

These are general parameters for a 500 MHz spectrometer and should be optimized as needed.

A. 1D ¹H Spectrum

-

Experiment: Standard 1D proton acquisition (e.g., Bruker zg30).

-

Temperature: 298 K (25 °C). Temperature can be varied to study conformational changes.[11]

-

Solvent Signal Suppression: Use presaturation or other solvent suppression techniques if a residual solvent signal (e.g., HDO) obscures important sample signals.

-

Spectral Width: ~12 ppm, centered around 4.7 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1.5–5 seconds. A longer delay is needed for accurate quantification.

-

Number of Scans (ns): 16 to 128, depending on sample concentration.

B. 1D ¹³C Spectrum

-

Experiment: 1D carbon with proton decoupling (e.g., Bruker zgpg30).

-

Temperature: 298 K.

-

Spectral Width: ~200 ppm, centered around 100 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 2048 to 10240, as ¹³C is much less sensitive than ¹H.

C. 2D HSQC Spectrum

-

Experiment: Phase-sensitive HSQC with gradient selection (e.g., Bruker hsqcetgpsp).[9]

-

¹H (f2) Spectral Width: ~10 ppm.

-

¹³C (f1) Spectral Width: ~120-160 ppm (covering the C-H region, typically 50-110 ppm).

-

Number of Points: 1024 (f2) x 256 (f1).

-

Number of Scans (ns): 8 to 32 per increment.

-

Relaxation Delay (d1): 1.5 seconds.

-

¹JCH Coupling Constant: Optimized for one-bond C-H coupling, typically set to 145 Hz.[9]

D. 2D HMBC Spectrum

-

Experiment: HMBC with gradient selection (e.g., Bruker hmbcgplpndqf).

-

Parameters: Similar spectral widths and points as HSQC.

-

Number of Scans (ns): 16 to 64 per increment.

-

Long-Range Coupling Constant: Optimized for 2-3 bond C-H couplings, typically set for a value around 8 Hz.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clarity and comparative purposes.

Table 1: Representative ¹H and ¹³C Chemical Shifts (ppm) for Glucuronoxylan

(Data compiled from literature, measured in D₂O. Shifts can vary with solvent, temperature, and specific structure.)

| Unit / Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| β-D-Xylopyranosyl (Backbone) | ||

| H-1 / C-1 (unsubstituted) | ~4.45 | ~102.1 |

| H-2 / C-2 | ~3.30 | ~73.9 |

| H-3 / C-3 | ~3.55 | ~74.8 |

| H-4 / C-4 | ~3.80 | ~76.5 |

| H-5ax / C-5 | ~3.35 | ~63.5 |

| H-5eq / C-5 | ~4.05 | ~63.5 |

| 4-O-Me-α-D-GlcA (Side Chain) | ||

| H-1' / C-1' | ~5.20 | ~98.0 |

| H-2' / C-2' | ~3.50 | ~71.8 |

| H-3' / C-3' | ~3.75 | ~71.8 |

| H-4' / C-4' | ~3.90 | ~81.5 |

| H-5' / C-5' | ~4.20 | ~72.5 |

| -OCH₃ | ~3.40 | ~58.8 |

| -COOH | - | ~175.0 |

| O-Acetyl Substituent | ||

| -COCH₃ | ~2.15 | ~21.5 |

| -COCH₃ | - | ~174.0 |

Reference: Based on data from Teleman et al. (2000) and Dinand et al. (2002).[3][4]

Table 2: Example of Quantitative Structural Analysis of Aspen Glucuronoxylan

(Data adapted from Teleman et al., Carbohydrate Research, 2000)[3]

| Structural Element (1→4)-linked β-D-Xylp | Abundance (mol %) |

| Unsubstituted | 50 |

| 2-O-acetylated | 13 |

| 3-O-acetylated | 21 |

| 2,3-di-O-acetylated | 6 |

| [MeGlcA α-(1→2)][3-O-acetylated] | 10 |

| Total Average Degree of Acetylation | 0.6 |

References

- 1. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of acetylated 4-O-methylglucuronoxylan isolated from aspen employing 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and NMR characterisation of a (4-O-methyl-D-glucurono)-D-xylan from sugar beet pulp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 9. 2D-HSQC-NMR-Based Screening of Feruloylated Side-Chains of Cereal Grain Arabinoxylans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to make an NMR sample [chem.ch.huji.ac.il]

- 11. A detailed 1H and 13C NMR study of a repeating disaccharide of hyaluronan: the effects of temperature and counterion type - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for MALDI-TOF MS Analysis of Xylan Oligosaccharides

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of xylan oligosaccharides (XOS) using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Xylan oligosaccharides, derived from the hydrolysis of xylan, are of significant interest for their potential prebiotic properties and applications in the food and pharmaceutical industries. MALDI-TOF MS offers a rapid, sensitive, and accurate method for the characterization of these complex carbohydrate mixtures.

Introduction to MALDI-TOF MS for Xylan Oligosaccharide Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that allows for the analysis of large, non-volatile biomolecules such as oligosaccharides.[1] In this method, the analyte is co-crystallized with a matrix compound that absorbs laser energy.[1] Upon irradiation with a laser, the matrix vaporizes and transfers charge to the analyte molecules, which are then accelerated in an electric field and separated based on their mass-to-charge ratio (m/z) in a time-of-flight analyzer.[2] This technique is particularly well-suited for the analysis of oligosaccharides due to its high sensitivity, tolerance to contaminants, and the generation of predominantly singly charged ions, which simplifies spectral interpretation.[3]

Experimental Protocols

Materials and Reagents

-

Xylan oligosaccharide standards or hydrolyzed xylan samples

-

MALDI-TOF MS Matrix:

-

Matrix Solvent: A mixture of acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water (e.g., 50:50 v/v ACN/0.1% TFA).[5]

-

Cationization Agent (optional): 10 mM Sodium Chloride (NaCl) or Sodium Trifluoroacetate (NaTFA) in water. The addition of sodium can enhance the signal of neutral oligosaccharides by promoting the formation of [M+Na]⁺ adducts.

-

Desalting Resin (optional): Dowex AG 50W-X8 or equivalent cation exchange resin for samples with high salt content.

-

MALDI Target Plate

-

Micropipettes and tips

-

Vortex mixer

-

Centrifuge

Sample Preparation

Proper sample preparation is critical for successful MALDI-TOF MS analysis.[1] The goal is to achieve a homogenous co-crystallization of the analyte and matrix.

Protocol 2.2.1: Standard Dried-Droplet Method

-

Matrix Solution Preparation: Prepare a saturated solution of the chosen matrix (e.g., 10 mg/mL DHB) in the matrix solvent.[4] Vortex thoroughly and centrifuge briefly to pellet any undissolved solid.

-

Analyte Solution Preparation: Dissolve the xylan oligosaccharide sample in ultrapure water or a low-concentration buffer to a final concentration of approximately 1-10 pmol/µL.[5] If the sample contains high concentrations of salts or detergents, a desalting step using a cation exchange resin is recommended.[1]

-

Sample-Matrix Mixture: Mix the analyte solution and the matrix solution in a 1:1 (v/v) ratio. For example, mix 1 µL of the analyte solution with 1 µL of the matrix solution.

-

Spotting: Pipette 0.5 - 1 µL of the sample-matrix mixture onto a spot on the MALDI target plate.[6]

-

Drying: Allow the spot to air-dry completely at room temperature. This process should result in the formation of a crystalline spot.

Protocol 2.2.2: Sandwich Method

This method can sometimes yield better results by creating a more uniform crystal layer.[6]

-

First Matrix Layer: Spot 0.5 µL of the matrix solution onto the MALDI target and let it air-dry completely.

-

Analyte Layer: Spot 0.5 µL of the analyte solution on top of the dried matrix layer and let it air-dry.

-

Second Matrix Layer: Spot another 0.5 µL of the matrix solution on top of the dried analyte layer and let it air-dry completely.[6]

MALDI-TOF MS Instrument Settings

The following are general instrument settings. Optimal parameters may vary depending on the specific instrument and sample.

-

Ionization Mode: Positive Ion

-

Mass Analyzer Mode: Reflectron mode is recommended for higher resolution of oligosaccharides.[2]

-

Mass Range: m/z 500 - 3000 (adjust as needed based on the expected degree of polymerization of the XOS)

-

Laser Intensity: Adjust to the minimum level required to obtain good signal intensity and resolution, while minimizing fragmentation.

-

Number of Laser Shots: Accumulate spectra from 100-500 laser shots per spot to improve the signal-to-noise ratio.

-

Calibration: Calibrate the instrument using a standard mixture of known oligosaccharides or peptides in the desired mass range.

Data Analysis

The resulting mass spectrum will show a series of peaks, each corresponding to a specific xylan oligosaccharide with a different degree of polymerization (DP). The peaks will typically be observed as sodium adducts ([M+Na]⁺). The mass of each peak can be used to determine the DP of the corresponding oligosaccharide.

The theoretical mass of a xylan oligosaccharide sodium adduct can be calculated using the following formula:

m/z = (DP * 132.12) + 18.02 + 22.99

Where:

-

DP = Degree of Polymerization (number of xylose units)

-

132.12 = Mass of a xylose monomer

-

18.02 = Mass of a water molecule (for the terminal units)

-

22.99 = Mass of a sodium ion

Data Presentation

The following table summarizes the expected m/z values for neutral xylan oligosaccharides (as sodium adducts) with varying degrees of polymerization.

| Degree of Polymerization (DP) | Xylose Units | Theoretical m/z ([M+Na]⁺) |

| 2 | Xylobiose | 305.23 |

| 3 | Xylotriose | 437.35 |

| 4 | Xylotetraose | 569.47 |

| 5 | Xylopentaose | 701.59 |

| 6 | Xylohexaose | 833.71 |

| 7 | Xyloheptaose | 965.83 |

| 8 | Xylooctaose | 1097.95 |

| 9 | Xylononaose | 1230.07 |

| 10 | Xylodecaose | 1362.19 |

Note: The observed m/z values may vary slightly due to instrument calibration and the presence of different adducts (e.g., [M+K]⁺).

Mandatory Visualizations

The following diagrams illustrate the key workflows in the MALDI-TOF MS analysis of xylan oligosaccharides.

Caption: Experimental Workflow for MALDI-TOF MS Analysis of Xylan Oligosaccharides.

Caption: Logical Relationship of Components in MALDI-TOF MS Analysis of XOS.

References

Application Notes and Protocols for Alkaline Extraction of Hemicellulose from Plant Biomass

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the alkaline extraction of hemicellulose from various plant biomass sources. The information is intended to guide researchers in the efficient isolation and purification of hemicellulose for applications in drug development, biomaterials, and other scientific endeavors.

Introduction to Alkaline Extraction

Hemicelluloses are a group of complex heteropolysaccharides that, along with cellulose and lignin, form the major components of plant cell walls.[1][2] They represent a significant and underutilized renewable resource with potential applications in pharmaceuticals, food additives, and biofuels. Alkaline extraction is a widely used and effective method for selectively solubilizing hemicellulose from the lignocellulosic matrix.[2][3][4] The process typically involves treating the plant biomass with an alkaline solution, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), which cleaves the ester and ether linkages between hemicellulose, lignin, and cellulose, thereby releasing the hemicellulose into the solution.[3][5]

The primary advantages of alkaline extraction include its high efficiency in separating hemicellulose and its ability to preserve the polymeric structure of the extracted hemicellulose.[6][7] The effectiveness of the extraction is influenced by several key parameters, including the type and concentration of the alkali, the reaction temperature and time, and the solid-to-liquid ratio.[8]

Experimental Workflow and Signaling Pathways

The general workflow for alkaline extraction of hemicellulose involves several key stages, from biomass preparation to the final characterization of the purified hemicellulose.

References

- 1. Extraction and Characterization of Hemicelluloses from a Softwood Acid Sulfite Pulp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alkali Pretreatment of Biomass - Bioprocess Development [celignis.com]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of alkaline extraction of hemicellulose from sweet sorghum bagasse and its direct application for the production of acidic xylooligosaccharides by Bacillus subtilis strain MR44 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Experimental Study on the Hot Alkali Extraction of Xylan-Based Hemicelluloses from Wheat Straw and Corn Stalks and Optimization Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lignocellulosic Biomass Mild Alkaline Fractionation and Resulting Extract Purification Processes: Conditions, Yields, and Purities [mdpi.com]

Application Note: Quantification of 4-O-methyl-D-glucuronic acid in Xylan

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xylan, the most abundant non-cellulosic polysaccharide in hardwood and the second most abundant in terrestrial biomass, is a complex heteropolymer.[1] Its backbone of β-1,4-linked D-xylopyranose residues is often substituted with various side chains. In hardwoods and softwoods, a common and structurally significant substituent is 4-O-methyl-α-D-glucuronic acid (MeGlcA), linked to the O-2 position of the xylose backbone.[1][2] The content and distribution of MeGlcA affect the physicochemical properties of xylan, including its solubility, conformation, and interaction with other cell wall components like cellulose and lignin.

Accurate quantification of MeGlcA is critical for several applications. In biorefinery contexts, MeGlcA content influences the efficiency of enzymatic hydrolysis for biofuel and biochemical production.[3][4] For drug development and functional food research, xylan and its oligosaccharides (XOS) are investigated for their prebiotic and immunomodulatory properties, which can be influenced by the presence and quantity of uronic acid side chains. This application note provides detailed protocols for the liberation and subsequent quantification of MeGlcA from xylan using established chemical and enzymatic hydrolysis methods, followed by advanced chromatographic techniques.

Principle

The quantification of MeGlcA in xylan is a two-stage process. First, the glycosidic bond linking the MeGlcA side chain to the xylan backbone must be cleaved. This is achieved through either chemical (acid) or enzymatic hydrolysis. Second, the liberated MeGlcA in the hydrolysate is separated from other monosaccharides and quantified using high-performance chromatography. The primary methods for analysis are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) following chemical derivatization.

Visualizing the Quantification Workflow

The overall process involves a choice of hydrolysis method followed by a suitable analytical technique for quantification.

Caption: General workflow for the quantification of 4-O-methyl-D-glucuronic acid from xylan.

Experimental Protocols

Protocol 1: Two-Stage Sulfuric Acid Hydrolysis

This protocol is a standard method for the complete hydrolysis of lignocellulosic biomass, ensuring the release of uronic acids which are resistant to milder hydrolysis conditions.[5]

A. Materials and Reagents

-

Dry xylan or lignocellulosic biomass sample

-

Sulfuric acid (H₂SO₄), 72% (w/w) and 4% (w/w)

-

Calcium carbonate (CaCO₃)

-

Deionized water

-

4-O-methyl-D-glucuronic acid standard

-

Autoclave-safe pressure tubes

B. Procedure

-

Primary Hydrolysis:

-

Weigh approximately 300 mg of the dry sample into a pressure tube.

-

Add 3.0 mL of 72% H₂SO₄.

-

Stir with a glass rod until the sample is thoroughly mixed.

-

Place the tube in a water bath at 30°C for 60 minutes. Stir every 10 minutes.

-

-

Secondary Hydrolysis:

-

Dilute the acid concentration to 4% by adding 84.0 mL of deionized water.

-

Seal the tube tightly and autoclave at 121°C for 60 minutes.

-

-

Neutralization and Sample Preparation:

-

Allow the sample to cool completely.

-

Neutralize the hydrolysate by slowly adding calcium carbonate until the pH is between 5.0 and 6.0.

-

Centrifuge the sample at 3,000 x g for 10 minutes to pellet the calcium sulfate precipitate.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for chromatographic analysis.

-

C. Visualization of Chemical Hydrolysis

Caption: Acid hydrolysis breaks down the xylan polymer into its constituent monosaccharides.

Protocol 2: Enzymatic Hydrolysis

Enzymatic hydrolysis offers a milder and more specific alternative to acid hydrolysis, minimizing the degradation of released sugars.[6] This protocol uses a combination of xylanases and an α-glucuronidase.

A. Materials and Reagents

-

Xylan sample

-

Endo-1,4-β-xylanase (e.g., from Glycoside Hydrolase family 10 or 11)

-

α-D-glucuronidase (e.g., from Glycoside Hydrolase family 67)[7]

-

Buffer solution (e.g., 50 mM sodium citrate or sodium phosphate, pH adjusted to the optimum for the selected enzymes, typically pH 5.0-7.0)

-

Deionized water

-

Microcentrifuge tubes

B. Procedure

-

Enzyme Cocktail Preparation:

-

Prepare a reaction buffer suitable for both enzymes.

-

Create an enzyme cocktail containing endo-xylanase and α-glucuronidase. The optimal ratio must be determined empirically, but a starting point is typically 10-20 U of xylanase and 1-2 U of α-glucuronidase per gram of xylan.[8]

-

-

Hydrolysis Reaction:

-

Prepare a 1% (w/v) suspension of the xylan sample in the reaction buffer.

-

Add the enzyme cocktail to the xylan suspension.

-

Incubate the reaction at the optimal temperature for the enzymes (e.g., 40-50°C) for 24-48 hours with gentle agitation.[7]

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by heating the mixture at 100°C for 10 minutes to denature the enzymes.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet any insoluble residue.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for chromatographic analysis.

-

C. Visualization of Enzymatic Hydrolysis

References

- 1. 4-O-Methyl Modifications of Glucuronic Acids in Xylans Are Indispensable for Substrate Discrimination by GH67 α-Glucuronidase from Bacillus halodurans C-125 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic deconstruction of xylan for biofuel production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Analytical Methodology for Enzymatic Hydrolysis of Xylan - Forest Bioproducts Research Institute - University of Maine [forestbioproducts.umaine.edu]

- 7. d-nb.info [d-nb.info]

- 8. mdpi.com [mdpi.com]

Synthesis of L-Fuco-4-O-methyl-D-glucurono-D-xylan Derivatives: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a detailed guide to the synthesis of L-Fuco-4-O-methyl-D-glucurono-D-xylan derivatives. While the direct chemical synthesis of this specific complex polysaccharide is not extensively reported, this document outlines a plausible synthetic strategy based on established methods for the synthesis of related glucuronoxylans and general fucosylation and derivatization techniques. Additionally, it explores the potential applications and biological activities of such derivatives, providing valuable context for drug discovery and development.

Introduction

This compound is a complex, branched polysaccharide found in the seed mucilage of certain plants. Its intricate structure, featuring a xylan backbone decorated with fucosyl and 4-O-methyl-glucuronyl residues, suggests a range of potential biological activities. The synthesis of derivatives of this polysaccharide opens avenues for modulating its physicochemical properties and enhancing its therapeutic potential. This document provides a comprehensive overview of a potential synthetic approach, characterization methods, and biological evaluation.

Potential Applications in Drug Development

Complex plant-derived polysaccharides and their derivatives are gaining interest in drug development for their diverse biological activities. Fucosylated and glucuronidated xylans may exhibit a range of therapeutic properties, including:

-

Immunomodulation: Many complex polysaccharides can interact with immune cells, modulating their activity. This can be harnessed for applications in cancer immunotherapy, vaccine adjuvants, and the treatment of autoimmune diseases.

-

Anti-inflammatory Effects: By interfering with inflammatory signaling pathways, these derivatives could be developed as novel anti-inflammatory agents.

-

Anticancer Activity: Some polysaccharides have been shown to induce apoptosis in cancer cells and inhibit tumor growth.

-

Antiviral Properties: The complex structures of these molecules can interfere with viral entry and replication.

-

Drug Delivery: The polysaccharide backbone can be modified to create carriers for targeted drug delivery, improving the efficacy and reducing the side effects of existing drugs.

Proposed Synthetic Workflow

The synthesis of this compound derivatives is a multi-step process that can be conceptually divided into three main stages:

-

Synthesis of the 4-O-methyl-D-glucurono-D-xylan backbone.

-

Fucosylation of the xylan backbone.

-

Derivatization of the fucosylated polysaccharide.

Application Notes and Protocols for Studying Glucuronoxylan Metabolism

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for various labeling techniques to study the metabolism of glucuronoxylan, a major hemicellulose in plant cell walls. Understanding its metabolic fate is crucial for fields ranging from biofuel development to human health and pharmacology.

Introduction to Glucuronoxylan Metabolism

Glucuronoxylan is a complex polysaccharide consisting of a backbone of β-(1→4)-linked D-xylose residues, which is variously substituted with α-(1→2)-linked glucuronic acid and 4-O-methylglucuronic acid residues. Ingested glucuronoxylan is primarily metabolized by the gut microbiota, which possesses a wide array of enzymes to degrade this complex carbohydrate into smaller oligosaccharides and monosaccharides. These breakdown products can be further fermented into short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate, which have significant physiological effects on the host. Studying this metabolic process requires methods to track the fate of glucuronoxylan and its metabolites.

Labeling Techniques: An Overview

Several powerful techniques are available for labeling glucuronoxylan to trace its metabolic journey. The choice of method depends on the specific research question, the required sensitivity, and the available analytical instrumentation. This document details four major labeling strategies:

-

Isotopic Labeling: Utilizes stable isotopes (e.g., ¹³C) to intrinsically label the glucuronoxylan structure. This "heavy" version of the molecule can be traced through metabolic pathways using mass spectrometry and NMR spectroscopy, providing detailed information on atomic fate.

-

Fluorescent Labeling: Involves the covalent attachment of a fluorescent molecule (fluorophore) to the glucuronoxylan. This allows for visualization and quantification of the polysaccharide and its fragments using fluorescence-based techniques.

-

Click Chemistry Labeling: A modern and highly specific method of bioorthogonal chemistry that enables the labeling of glucuronoxylan with a wide range of reporter molecules in complex biological environments.

-

Immunolabeling: Employs monoclonal antibodies that specifically recognize structural features of glucuronoxylan, allowing for its precise localization within tissues and cells.

Isotopic Labeling with ¹³C

Isotopic labeling is a powerful tool for elucidating metabolic pathways by tracing the flow of atoms from a substrate to its downstream products.[1] By growing plants in a ¹³C-enriched environment, glucuronoxylan with incorporated ¹³C can be produced.

Application Note

Principle: Plants are grown in an environment where the carbon source (CO₂ and/or glucose) is enriched with the stable isotope ¹³C.[2][3] This leads to the incorporation of ¹³C into all plant biomass, including the glucuronoxylan in the cell walls. When this labeled glucuronoxylan is used in metabolic studies, the ¹³C atoms act as a tracer that can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4] This allows for the unambiguous identification of metabolites derived from the labeled glucuronoxylan.

Advantages:

-

Provides detailed information on the metabolic fate of the carbon backbone.

-

High specificity, as the ¹³C label is an intrinsic part of the molecule.

-

Enables flux analysis to determine the rates of metabolic pathways.[1]

Disadvantages:

-

Requires specialized equipment for growing plants in a controlled ¹³C environment.

-

Can be costly due to the price of ¹³C-labeled precursors.

-

Analysis requires sophisticated instrumentation (MS and/or NMR).

Quantitative Data for Isotopic Labeling

| Parameter | Value/Range | Notes |

| Isotopic Enrichment | ~60% | Achievable in plant cell walls using a simplified protocol with ¹³C-glucose and ¹³CO₂.[2][3] |

| Detection Method | Mass Spectrometry, NMR Spectroscopy | Required to distinguish between ¹²C and ¹³C isotopes. |

| Primary Application | Metabolic flux analysis, metabolite identification | Ideal for detailed pathway elucidation. |

Experimental Protocol: ¹³C-Labeling of Plant Material for Glucuronoxylan Studies

This protocol is adapted from a simplified method for ¹³C-labeling of plant materials and can be applied to various plant species.[2][3]

Materials:

-